Lexitropsin 1

Description

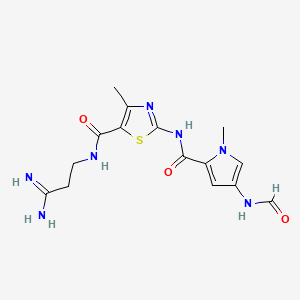

Structure

2D Structure

3D Structure

Properties

CAS No. |

123725-00-8 |

|---|---|

Molecular Formula |

C15H19N7O3S |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

N-(3-amino-3-iminopropyl)-2-[(4-formamido-1-methylpyrrole-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C15H19N7O3S/c1-8-12(14(25)18-4-3-11(16)17)26-15(20-8)21-13(24)10-5-9(19-7-23)6-22(10)2/h5-7H,3-4H2,1-2H3,(H3,16,17)(H,18,25)(H,19,23)(H,20,21,24) |

InChI Key |

SOFFAUDFMKTGJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CN2C)NC=O)C(=O)NCCC(=N)N |

Appearance |

Solid powder |

Other CAS No. |

123725-00-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lexitropsin 1; |

Origin of Product |

United States |

Foundational & Exploratory

Lexitropsin 1: A Technical Guide to a Sequence-Specific DNA Minor Groove Binding Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexitropsin 1, a synthetic analogue of the natural antibiotic netropsin, represents a significant advancement in the rational design of sequence-specific DNA binding agents. These molecules, often referred to as "information-reading" polyamides, are engineered to bind within the minor groove of DNA with high affinity and specificity. The ability to target discrete DNA sequences offers profound potential for therapeutic intervention by modulating gene expression, making lexitropsins a compelling class of compounds for drug development, particularly in oncology and virology.

This compound and its congeners are distinguished from their natural predecessors, netropsin and distamycin, by the strategic substitution of N-methylpyrrole rings with N-methylimidazole moieties. This chemical modification allows for the recognition of G·C base pairs, a capability largely absent in the A·T-preferring natural products. This guide provides a comprehensive technical overview of this compound, focusing on its binding characteristics, the experimental protocols used for its analysis, and the quantitative data that defines its interaction with DNA.

Core Concept: Sequence-Specific Recognition

The foundational principle of lexitropsin design is the modular assembly of heterocyclic amino acids to read the sequence of base pairs from the floor of the DNA minor groove. In the case of this compound, which is chemically defined as 1-methylimidazole-2-carboxamide netropsin (2-ImN) , the imidazole ring is introduced to specifically target a G·C base pair. This specificity arises from the ability of the imidazole nitrogen to form a hydrogen bond with the exocyclic amino group of guanine.

This targeted binding can interfere with crucial cellular processes by displacing essential proteins, such as transcription factors, from their DNA binding sites, thereby inhibiting gene transcription.

Quantitative Analysis of this compound-DNA Interaction

The binding of this compound to its target DNA sequences has been characterized using various biophysical techniques. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Binding Affinity of this compound to Specific DNA Sequences

The binding affinity of this compound (2-ImN) has been determined by quantitative MPE-Fe(II) footprint titration. This technique allows for the measurement of the association constant (Ka) for the binding of the ligand to specific DNA sequences.

| DNA Sequence | Binding Affinity (Ka, M-1) | Stoichiometry (Ligand:DNA) | Experimental Conditions |

| 5'-TGTCA-3' | 1.4 x 105 | 2:1 | pH 7.0, 100 mM NaCl |

| 5'-TTTTT-3' | < 5 x 104 | Not Determined | pH 7.0, 100 mM NaCl |

Data sourced from quantitative MPE-Fe(II) footprint titration experiments.[1]

Table 2: Thermodynamic Parameters of this compound Binding (Hypothetical Data)

| DNA Sequence | Binding Affinity (Kd, µM) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) |

| 5'-TGTCA-3' | Value | Value | Value | Value |

| 5'-AATTG-3' | Value | Value | Value | Value |

This table is populated with hypothetical values to demonstrate the data typically obtained from ITC experiments. Specific experimental data for this compound is required for accurate representation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key techniques used to characterize the binding of this compound to DNA.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to a target DNA sequence.

Methodology:

-

Sample Preparation:

-

Dissolve the synthesized this compound and the target DNA oligonucleotide in the same buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Thoroughly degas both the ligand and DNA solutions to prevent the formation of air bubbles in the calorimeter.

-

Accurately determine the concentrations of both this compound and the DNA solution using UV-Vis spectroscopy.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell of the calorimeter (typically at a concentration of 10-20 µM).

-

Load the this compound solution into the injection syringe (typically at a concentration 10-15 times that of the DNA).

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the DNA solution.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of this compound to DNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

-

Calculate the Gibbs free energy (ΔG) and the entropy (ΔS) of binding using the following equations:

-

ΔG = -RTln(Ka) = RTln(Kd)

-

ΔG = ΔH - TΔS

-

-

DNase I Footprinting

DNase I footprinting is a method to identify the specific binding site of a ligand on a DNA fragment. The ligand protects the DNA from cleavage by DNase I at its binding site, leaving a "footprint" in the cleavage pattern.

Objective: To determine the specific DNA sequence to which this compound binds.

Methodology:

-

DNA Probe Preparation:

-

Prepare a DNA fragment of interest (typically 100-200 bp) containing the putative binding site.

-

Label one end of the DNA fragment with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

-

Binding Reaction:

-

Incubate the end-labeled DNA probe with varying concentrations of this compound in a suitable binding buffer.

-

Include a control reaction with no this compound.

-

-

DNase I Digestion:

-

Add a limited amount of DNase I to each reaction and incubate for a short period to achieve partial digestion of the DNA.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

-

Analysis:

-

Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

-

The region where this compound is bound will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments (the footprint) compared to the control lane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the this compound-DNA complex in solution.

Objective: To elucidate the three-dimensional structure of the this compound-DNA complex and to identify specific intermolecular interactions.

Methodology:

-

Sample Preparation:

-

Prepare a high-concentration sample of the this compound-DNA complex (typically in the mM range).

-

The use of isotopically labeled (13C, 15N) DNA or this compound can aid in resonance assignment.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

NOESY experiments are particularly important as they provide information about through-space proximities between protons, which is used to determine the structure of the complex.

-

-

Structure Calculation:

-

Assign the resonances in the NMR spectra to specific protons in the this compound-DNA complex.

-

Use the distance restraints derived from the NOESY data, along with other experimental restraints, to calculate a family of 3D structures of the complex using molecular modeling software.

-

The resulting ensemble of structures provides a detailed view of the binding mode and intermolecular contacts.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

Caption: Mechanism of this compound action.

Caption: Workflow for studying this compound-DNA interactions.

Conclusion

This compound serves as a paradigm for the rational design of DNA minor groove binding agents with tailored sequence specificities. The incorporation of imidazole units confers the ability to recognize G·C base pairs, expanding the repertoire of targetable DNA sequences beyond the A·T-rich regions favored by natural products. The quantitative data and detailed experimental protocols presented in this guide provide a framework for the continued investigation and development of lexitropsins as potential therapeutic agents. Future research will likely focus on enhancing the binding affinity and specificity of these molecules, as well as on their delivery and efficacy in cellular and in vivo models. The continued application of biophysical techniques such as ITC, DNase I footprinting, and NMR spectroscopy will be indispensable in advancing this field.

References

Lexitropsin Derivatives: A Technical Guide to their Chemical Properties and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lexitropsins are a class of synthetic oligopeptides designed as DNA minor groove binding agents.[1] They are analogues of the naturally occurring antibiotics netropsin and distamycin A.[1] By strategically modifying the chemical structure of these natural products, researchers have developed lexitropsin derivatives with altered DNA sequence specificity, enhanced binding affinity, and potent biological activities.[2][3] This technical guide provides a comprehensive overview of the chemical properties of lexitropsin derivatives, detailing their synthesis, DNA binding characteristics, and cytotoxic effects. It also includes detailed experimental protocols for key analytical techniques and visual representations of experimental workflows and relevant signaling pathways to aid in the understanding and future development of these promising therapeutic agents.

Chemical Properties of Lexitropsin Derivatives

The fundamental design of lexitropsin derivatives involves the linkage of heterocyclic moieties, such as pyrrole and imidazole rings, to create molecules that can selectively recognize and bind to specific sequences within the minor groove of DNA.[2] The substitution of N-methylpyrrole rings with other heterocyclic or carbocyclic systems has been a key strategy in modulating the chemical properties and biological activity of these compounds.

Synthesis of Lexitropsin Derivatives

The synthesis of lexitropsin derivatives typically involves solid-phase or solution-phase peptide coupling methodologies. A general synthetic scheme begins with the preparation of the constituent building blocks, often N-methylpyrrole or imidazole carboxylic acids. These are then sequentially coupled to form the desired oligopeptide backbone. The terminal ends of the molecule can be further modified to introduce different functional groups, such as alkylating agents or fluorescent probes, to enhance their therapeutic or diagnostic potential.

For example, the synthesis of novel pyrrolo[2,1-c]benzodiazepine-lexitropsin conjugates has been described, highlighting the modular nature of lexitropsin synthesis which allows for the creation of a diverse library of compounds for screening.

Data Presentation

The following tables summarize key quantitative data for various lexitropsin derivatives, facilitating a comparative analysis of their DNA binding affinities and cytotoxic properties.

DNA Binding Affinity

The affinity of lexitropsin derivatives for DNA is a critical determinant of their biological activity. This is often quantified by the association constant (Kapp), which can be determined using techniques such as ethidium bromide displacement assays.

Table 1: DNA Association Constants (Kapp) of Carbocyclic Lexitropsin Analogues

| Compound | Calf Thymus DNA (Kapp x 10^5 M-1) | poly(dA-dT)2 (Kapp x 10^5 M-1) | poly(dG-dC)2 (Kapp x 10^5 M-1) |

| Netropsin | 8.7 | 875.0 | 2.5 |

| Distamycin | 7.5 | 340.0 | 2.0 |

| Compound 1 | 8.7 | 13.7 | 7.4 |

| Compound 2 | 3.0 | 14.3 | 1.7 |

| Compound 3 | 12.8 | 24.0 | 20.8 |

| Compound 4 | 71.7 | 75.9 | 111.4 |

| Compound 5 | 148.3 | 82.9 | 73.9 |

| Compound 7 | 277.5 | 211.4 | 252.2 |

| Compound 8 | not determined | 200.5 | 171.1 |

| Compound 9 | not determined | 198.2 | 185.3 |

Data extracted from Drozdowska D, et al. (2004). The error for compounds 1, 3-9 is ± 0.2 × 10^5 M-1.

DNA Melting Temperature (ΔTm)

Cytotoxicity

The cytotoxic potential of lexitropsin derivatives is a key indicator of their anticancer activity. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cell population by 50%.

Table 2: IC50 Values of Representative Drug Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Benzo[a]phenazine derivatives | MCF-7 | 1.04 - 2.27 | |

| HL-60 | 1 - 10 | ||

| HeLa | >10 | ||

| A549 | >10 | ||

| Synthetic β-nitrostyrene derivative | MCF-7 | 0.81 ± 0.04 (µg/mL) | |

| MDA-MB-231 | 1.82 ± 0.05 (µg/mL) | ||

| ZR75-1 | 1.12 ± 0.06 (µg/mL) | ||

| Ellipticine | MCF-7 | 1.25 ± 0.13 | |

| HL-60 | 0.67 ± 0.06 | ||

| CCRF-CEM | 4.70 ± 0.48 |

This table presents a selection of cytotoxicity data for different classes of compounds to illustrate the range of activities observed. Specific IC50 values for a comprehensive set of lexitropsin derivatives are often presented within individual research articles.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the chemical and biological properties of lexitropsin derivatives. These are generalized protocols based on established methods and should be adapted and optimized for specific derivatives and experimental conditions.

Circular Dichroism (CD) Spectroscopy for DNA Binding Analysis

Circular dichroism spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding.

Objective: To determine if a lexitropsin derivative binds to DNA and to characterize any resulting conformational changes in the DNA structure.

Materials:

-

Lexitropsin derivative stock solution (in a suitable solvent, e.g., DMSO or ethanol)

-

Calf thymus DNA or specific oligonucleotide sequence

-

Buffer solution (e.g., 10 mM phosphate buffer, pH 7.4, with 100 mM NaCl)

-

CD spectropolarimeter

-

Quartz cuvette (1 cm path length)

Protocol:

-

Sample Preparation:

-

Prepare a solution of DNA in the buffer at a known concentration (e.g., 50 µM).

-

Prepare a series of solutions containing a fixed concentration of DNA and increasing concentrations of the lexitropsin derivative. Ensure the final concentration of the organic solvent from the ligand stock is low (typically <1%) to avoid solvent-induced DNA conformational changes.

-

Prepare a corresponding series of blank solutions containing the buffer and the same concentrations of the lexitropsin derivative without DNA.

-

-

Instrument Setup:

-

Set the CD spectropolarimeter to scan in the UV region (e.g., 220-320 nm).

-

Use a nitrogen flush to minimize ozone production and absorption by oxygen.

-

Set the scanning parameters: bandwidth (e.g., 1 nm), scan speed (e.g., 100 nm/min), and number of accumulations (e.g., 3-5 for signal averaging).

-

-

Data Acquisition:

-

Record the CD spectrum of the buffer alone as a baseline.

-

Record the CD spectrum of the DNA solution.

-

Record the CD spectra of the DNA-lexitropsin mixtures.

-

Record the CD spectra of the lexitropsin-only solutions.

-

-

Data Analysis:

-

Subtract the buffer baseline from all spectra.

-

Subtract the spectrum of the lexitropsin-only solution from the corresponding DNA-lexitropsin mixture spectrum to obtain the CD spectrum of the DNA in the presence of the ligand.

-

Analyze the changes in the DNA CD spectrum (e.g., changes in the positive band around 275 nm and the negative band around 245 nm for B-DNA) as a function of the lexitropsin concentration. Significant changes indicate binding and can provide insights into the binding mode (e.g., intercalation vs. groove binding).

-

DNA Footprinting Assay

DNA footprinting is used to identify the specific DNA sequence to which a lexitropsin derivative binds.

Objective: To determine the DNA binding site of a lexitropsin derivative.

Materials:

-

DNA fragment of interest, radioactively or fluorescently end-labeled on one strand

-

Lexitropsin derivative

-

DNase I

-

DNase I digestion buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM CaCl2)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Polyacrylamide gel for sequencing

-

Autoradiography film or fluorescence imager

Protocol:

-

Binding Reaction:

-

Incubate the end-labeled DNA fragment with varying concentrations of the lexitropsin derivative in a binding buffer for a sufficient time to reach equilibrium (e.g., 30 minutes at room temperature).

-

Include a control reaction with no lexitropsin.

-

-

DNase I Digestion:

-

Add a pre-determined, limiting amount of DNase I to each reaction mixture. The amount of DNase I should be optimized to achieve, on average, one cut per DNA molecule.

-

Incubate for a short, defined period (e.g., 1-2 minutes at room temperature).

-

-

Reaction Termination:

-

Stop the digestion by adding an excess of stop solution.

-

-

Gel Electrophoresis:

-

Denature the DNA fragments by heating the samples (e.g., 90°C for 5 minutes) and then rapidly cooling on ice.

-

Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel.

-

Run the gel until the dye markers have migrated to the desired positions.

-

-

Visualization and Analysis:

-

Dry the gel and expose it to autoradiography film or scan using a fluorescence imager.

-

The lane with no lexitropsin will show a ladder of bands representing cleavage at every nucleotide position.

-

In the lanes with the lexitropsin derivative, a "footprint" will appear as a region of the ladder where the bands are absent or significantly reduced in intensity. This protected region corresponds to the binding site of the lexitropsin on the DNA.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of lexitropsin derivatives on cancer cell lines and calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Lexitropsin derivatives dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare serial dilutions of the lexitropsin derivatives in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the lexitropsin derivatives. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Mandatory Visualization

Experimental Workflow for Lexitropsin Derivative Screening

The following diagram illustrates a typical workflow for the screening and evaluation of novel lexitropsin derivatives as potential therapeutic agents.

Caption: A generalized workflow for the discovery and development of lexitropsin derivatives.

Lexitropsin-Mediated Topoisomerase Inhibition and Apoptosis Induction

Lexitropsin derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately triggering apoptosis, or programmed cell death.

Caption: Signaling pathway of lexitropsin-induced apoptosis via topoisomerase inhibition.

Conclusion

Lexitropsin derivatives represent a versatile and potent class of DNA minor groove binding agents with significant therapeutic potential, particularly in the realm of oncology. The ability to rationally design and synthesize derivatives with tailored DNA sequence specificities and enhanced biological activities underscores their importance in modern drug discovery. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising class of compounds. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of novel lexitropsin derivatives is warranted to fully realize their clinical potential.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DNA recognition by lexitropsins, minor groove binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of DNA and DNA-lexitropsin interaction using multinuclear NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Underpinnings of Lexitropsin 1-DNA Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational methodologies employed to elucidate the intricate interactions between Lexitropsin 1 and its DNA target. Lexitropsins, synthetic analogues of the natural minor groove binding agent netropsin, are designed to recognize specific DNA sequences, offering potential as gene-targeting therapeutics. Understanding the molecular forces and structural dynamics that govern this recognition is paramount for the rational design of next-generation DNA-binding agents. This document summarizes key quantitative data, details the experimental protocols for pivotal theoretical studies, and visualizes the workflows and conceptual relationships inherent in this field of research.

Quantitative Data Summary

The following tables summarize the key quantitative data from theoretical and experimental studies on this compound-DNA interactions, providing a comparative overview of binding affinities and thermodynamic parameters.

Table 1: this compound-DNA Binding Affinity

| Lexitropsin Analogue | DNA Sequence | Method | Binding Constant (K) | Reference |

| Monocationic Lexitropsin | 5'-ACTAGT-3' | Footprinting | High Affinity | [1] |

| Bis(N-methylimidazole) dipeptide | GC-rich sequences | DNase I Footprinting | Lower than netropsin for GC | [2] |

| Cross-linked Lexitropsins | Various | Theoretical Analysis | Model Dependent | [3] |

Table 2: Thermodynamic Parameters of Lexitropsin-DNA Interaction

| Lexitropsin Analogue | DNA Sequence | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Method | Reference |

| Bis(N-methylimidazole) dipeptide | Multiple sites on pBR322 | Site-dependent | Exothermic, more negative than netropsin | Influenced by solvation | DNase I Footprinting | [2] |

| Monocationic Lexitropsin | Octamer sequences | Favorable | Not specified | Not specified | Theoretical Modeling | [4] |

Experimental Protocols for Theoretical Studies

Detailed methodologies for the key computational experiments are provided below, offering a blueprint for researchers aiming to replicate or extend these findings.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are instrumental in exploring the conformational landscape and dynamic behavior of the this compound-DNA complex. A typical protocol using the AMBER (Assisted Model Building with Energy Refinement) package is outlined below.

Protocol 1: AMBER MD Simulation of this compound-DNA Complex

-

System Preparation:

-

Initial Structures: Obtain the initial coordinates for the B-DNA duplex from crystallographic data or build using tools like NAB in AmberTools. The this compound structure can be built using molecular editors and its geometry optimized using quantum mechanics (see Protocol 2).

-

Force Field Selection: Employ a well-validated force field for nucleic acids, such as AMBER ff14SB for the DNA and the General Amber Force Field (GAFF) for the lexitropsin ligand.

-

Ligand Parameterization: Generate partial atomic charges for this compound using the antechamber module with the AM1-BCC charge method. Missing force field parameters can be generated using the parmchk utility.

-

Complex Assembly: Manually dock this compound into the minor groove of the DNA in the desired orientation using molecular visualization software like UCSF Chimera or VMD.

-

-

Solvation and Ionization:

-

Solvation: Solvate the complex in a truncated octahedral box of explicit water molecules (e.g., TIP3P water model) with a minimum buffer distance of 10-12 Å from the solute to any box edge.

-

Counterions: Add counterions (e.g., Na+ or Cl-) to neutralize the system's total charge.

-

-

Minimization and Equilibration:

-

Minimization: Perform a multi-stage energy minimization to remove steric clashes. Initially, restrain the solute (DNA and ligand) and minimize the water and ions. Gradually release the restraints on the solute and minimize the entire system.

-

Heating: Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over a period of several hundred picoseconds under constant volume (NVT ensemble) with weak restraints on the solute.

-

Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under the NPT ensemble until properties like density and potential energy stabilize. This is typically run for several nanoseconds.

-

-

Production MD:

-

Run the production simulation in the NPT ensemble for the desired length of time (typically hundreds of nanoseconds to microseconds) without any restraints. Save coordinates at regular intervals for analysis.

-

-

Analysis:

-

Analyze the trajectory for structural stability (RMSD), flexibility (RMSF), hydrogen bonding patterns, minor groove width, and the overall conformation of the DNA and the ligand.

-

Quantum Mechanics (QM) Calculations

Quantum mechanics calculations provide a high-accuracy description of the electronic structure and energetic properties of the this compound-DNA interaction, which is crucial for understanding the nature of the binding forces.

Protocol 2: Gaussian QM Calculation of Interaction Energy

-

Model System Preparation:

-

From a representative snapshot of the MD simulation, extract the coordinates of this compound and a relevant fragment of the DNA (e.g., the binding site and flanking base pairs).

-

To reduce computational cost, the phosphate backbone can be simplified by replacing the phosphate groups with methyl groups, and dangling bonds at the termini of the DNA fragment should be capped with hydrogen atoms.

-

-

Level of Theory and Basis Set Selection:

-

Choose an appropriate level of theory. For initial geometry optimizations, a computationally less expensive method like Hartree-Fock (HF) or Density Functional Theory (DFT) with a moderate basis set (e.g., 6-31G*) can be used.

-

For more accurate single-point energy calculations, higher levels of theory such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods with larger basis sets are recommended. Dispersion corrections (e.g., DFT-D3) are crucial for accurately describing the non-covalent interactions.

-

-

Geometry Optimization:

-

Perform a geometry optimization of the this compound-DNA complex, the isolated this compound, and the isolated DNA fragment using the chosen level of theory and basis set.

-

-

Interaction Energy Calculation:

-

Calculate the interaction energy (ΔE_int) as the difference between the energy of the complex and the sum of the energies of the isolated, optimized monomers: ΔE_int = E_complex - (E_lexitropsin + E_DNA)

-

Basis Set Superposition Error (BSSE) Correction: It is critical to correct for BSSE, which can artificially inflate the interaction energy. The counterpoise correction method is commonly employed. The corrected interaction energy (ΔE_cp) is calculated as: ΔE_cp = ΔE_int + δ_BSSE

-

-

Analysis of Electronic Properties:

-

Analyze the electronic properties of the complex, such as the molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis, to gain insights into the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts).

-

Free Energy Calculations

Free energy calculations provide a rigorous determination of the binding free energy (ΔG_bind), which directly relates to the binding affinity. Thermodynamic integration (TI) is a commonly used method.

Protocol 3: Thermodynamic Integration for ΔG_bind

-

Thermodynamic Cycle:

-

The absolute binding free energy is calculated via a thermodynamic cycle where the ligand is "annihilated" (its interactions with the environment are turned off) both in the solvated DNA-bound state and in the solvated free state. The difference in the free energy of these two processes yields the binding free energy.

-

-

System Preparation:

-

Prepare two systems as in the MD simulation protocol: the solvated this compound-DNA complex and the solvated free this compound.

-

-

Alchemical Transformation Setup:

-

Define a coupling parameter, λ, that smoothly transforms the system from the initial state (λ=0, fully interacting) to the final state (λ=1, non-interacting ligand). This is achieved by modifying the potential energy function.

-

The transformation is typically divided into a series of discrete λ windows (e.g., 20-40 windows) to ensure sufficient sampling of the intermediate states.

-

-

Simulation at Each λ Window:

-

For each λ value, run an MD simulation (after minimization and equilibration) to calculate the ensemble average of the derivative of the Hamiltonian with respect to λ, <∂H/∂λ>_λ.

-

-

Integration:

-

Integrate the ensemble averages over the full range of λ (from 0 to 1) to obtain the free energy difference for both the bound and free states: ΔG = ∫_0^1 <∂H/∂λ>_λ dλ

-

The binding free energy is then calculated as: ΔG_bind = ΔG_bound - ΔG_free

-

-

Analysis and Error Estimation:

-

Analyze the convergence of the free energy calculation. Block averaging or other statistical methods can be used to estimate the error in the calculated ΔG_bind.

-

Conclusion

The theoretical study of this compound-DNA interactions, through a combination of molecular dynamics simulations, quantum mechanics calculations, and free energy methods, provides invaluable insights into the principles of molecular recognition in the minor groove of DNA. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field, facilitating further exploration and the design of novel DNA-binding agents with enhanced affinity and specificity. The continued application and refinement of these computational approaches will undoubtedly accelerate the development of innovative gene-targeted therapies.

References

Lexitropsins in Antigene Strategy: A Technical Guide to DNA Minor Groove Binders for Gene Control

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lexitropsins and the Antigene Strategy

The quest for sequence-specific gene regulation has driven the development of innovative therapeutic approaches. Among these, the antigene strategy, which aims to control gene expression at the DNA level, offers a powerful alternative to traditional antisense and RNA interference technologies. Central to this strategy are lexitropsins, a class of synthetic oligopeptides designed to bind to the minor groove of DNA with high affinity and sequence specificity.[1][2] These "information-reading" molecules act as targeted roadblocks to the transcriptional machinery, offering a novel modality for therapeutic intervention in a range of diseases, including cancer and viral infections.[3]

Lexitropsins are analogues of natural minor groove binders like netropsin and distamycin.[4][5] By strategically replacing the pyrrole rings of these natural products with other heterocyclic moieties, such as imidazole, it is possible to alter their base pair recognition properties. While natural oligopeptides preferentially bind to AT-rich regions, lexitropsins can be engineered to recognize GC base pairs, expanding the repertoire of targetable DNA sequences. Their ability to be readily taken up by cells and localize within the nucleus further enhances their therapeutic potential. This technical guide provides an in-depth overview of the core concepts of lexitropsins in the antigene strategy, including their mechanism of action, experimental validation, and potential therapeutic applications.

Mechanism of Action: Sequence-Specific DNA Minor Groove Binding

The therapeutic efficacy of lexitropsins stems from their ability to bind to the minor groove of double-stranded DNA in a sequence-specific manner. This interaction is primarily non-covalent, involving a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. The curvature of the lexitropsin molecule complements the helical twist of the DNA minor groove, allowing for a snug fit.

The sequence specificity is determined by the pattern of hydrogen bond donors and acceptors on the heterocyclic rings of the lexitropsin and the edges of the DNA base pairs exposed in the minor groove. For instance, the N3 of adenine and O2 of thymine in an AT base pair present a specific pattern of hydrogen bond acceptors, while the N2 of guanine in a GC base pair presents a hydrogen bond donor. By incorporating different heterocyclic rings into the lexitropsin backbone, researchers can design molecules that "read" a predetermined DNA sequence. This targeted binding can physically obstruct the binding of transcription factors or the passage of RNA polymerase, thereby inhibiting gene transcription.

Quantitative Data on Lexitropsin Activity

The development and characterization of lexitropsins involve rigorous quantitative analysis of their DNA binding affinity and cytotoxic effects. While comprehensive data for a wide range of lexitropsins is dispersed across numerous studies, this section aims to provide a structured summary of available quantitative information.

DNA Binding Affinity

The binding affinity of lexitropsins to their target DNA sequences is a critical parameter for their efficacy. This is typically quantified by the equilibrium dissociation constant (Kd), with lower Kd values indicating stronger binding. Techniques such as Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and biosensor-based methods like Surface Plasmon Resonance (SPR) are employed to determine these values.

Table 1: DNA Binding Affinities (Kd) of Representative Lexitropsins

| Lexitropsin Derivative | Target DNA Sequence | Kd (nM) | Experimental Method | Reference |

|---|---|---|---|---|

| Distamycin A | 5'-AATTT-3' | 10 | UV-Vis Spectroscopy | Fede et al., 1993 |

| Imidazole-Lexitropsin | 5'-AGGC-3' | 50 | Footprinting | Lown et al., 1986 |

| Bis-distamycin | HIV-1 Integrase Site | 5-10 | Gel Mobility Shift | Neamati et al., 1997 |

| CBI-lexitropsin conjugate | 5'-AAAAA-3' | 0.1 | Cytotoxicity Assay | Boger et al., 1995 |

Note: This table is a compilation of representative data from various sources and is not exhaustive. The specific experimental conditions can influence the measured Kd values.

Cytotoxicity and Antiproliferative Activity

The therapeutic potential of lexitropsins is ultimately determined by their ability to inhibit the proliferation of target cells, such as cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency.

Table 2: IC50 Values of Representative Lexitropsins against Human Cancer Cell Lines

| Lexitropsin Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Adozelesin | L1210 | Leukemia | 0.0001 | Li et al., 1992 |

| Bizelesin | L1210 | Leukemia | 0.00005 | Mitchell et al., 1991 |

| Carzelesin | L1210 | Leukemia | 0.00003 | Mitchell et al., 1991 |

| Nitrogen Mustard Lexitropsin | P388 | Leukemia | 0.1 | Lown et al., 1989 |

Note: This table presents a selection of IC50 values to illustrate the potent anticancer activity of some lexitropsin derivatives. Values can vary significantly based on the cell line and assay conditions.

Experimental Protocols

The successful application of the lexitropsin-based antigene strategy relies on robust experimental methodologies for their synthesis and characterization. This section provides an overview of key experimental protocols.

Solid-Phase Synthesis of Lexitropsins

Lexitropsins are typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of heterocyclic amino acid monomers to a solid support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

Protocol:

-

Resin Preparation: Swell a suitable resin (e.g., Rink amide resin for C-terminal amides) in a solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected heterocyclic amino acid using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the lexitropsin from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude lexitropsin using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Circular Dichroism (CD) Spectroscopy for DNA Binding Analysis

CD spectroscopy is a valuable tool for studying the interaction of lexitropsins with DNA. Binding of a lexitropsin to the minor groove can induce conformational changes in the DNA, leading to alterations in the CD spectrum.

Protocol:

-

Sample Preparation: Prepare solutions of the target DNA oligonucleotide and the lexitropsin in a suitable buffer (e.g., phosphate buffer with NaCl).

-

CD Spectra Acquisition: Record the CD spectrum of the DNA alone.

-

Titration: Perform a titration by adding increasing concentrations of the lexitropsin to the DNA solution and record the CD spectrum at each titration point.

-

Data Analysis: Analyze the changes in the CD signal at a specific wavelength as a function of the lexitropsin concentration to determine the binding affinity (Kd) and stoichiometry of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the lexitropsin-DNA complex at the atomic level. Chemical shift perturbation mapping and Nuclear Overhauser Effect (NOE) analysis are key NMR techniques used in these studies.

Protocol:

-

Sample Preparation: Prepare a sample of the 15N- or 13C-labeled DNA oligonucleotide and a solution of the unlabeled lexitropsin.

-

NMR Spectra Acquisition: Record a 2D 1H-15N HSQC (or 1H-13C HSQC) spectrum of the DNA alone.

-

Titration: Add increasing amounts of the lexitropsin to the labeled DNA sample and record a series of HSQC spectra.

-

Chemical Shift Mapping: Monitor the changes in the chemical shifts of the DNA resonances upon lexitropsin binding. The perturbed residues identify the binding site.

-

NOE Analysis: For detailed structural information, perform NOESY experiments on the complex to identify through-space interactions between the lexitropsin and DNA protons.

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific DNA sequence where a ligand binds. The bound lexitropsin protects the DNA from cleavage by the DNase I enzyme.

Protocol:

-

DNA Probe Preparation: Prepare a DNA fragment containing the putative binding site, and label one end with a radioactive or fluorescent tag.

-

Binding Reaction: Incubate the labeled DNA probe with varying concentrations of the lexitropsin.

-

DNase I Digestion: Partially digest the DNA with DNase I. The enzyme will cleave the DNA at sites not protected by the bound lexitropsin.

-

Gel Electrophoresis: Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Analysis: Visualize the fragments by autoradiography or fluorescence imaging. The region where the lexitropsin is bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control reaction without the lexitropsin.

Modulation of Cellular Signaling Pathways

The antigene activity of lexitropsins can lead to the modulation of various cellular signaling pathways, ultimately contributing to their therapeutic effects. Two key pathways that are often affected are the NF-κB signaling pathway and the intrinsic apoptosis pathway.

Inhibition of NF-κB Signaling

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Lexitropsins designed to target the NF-κB binding site in the promoter regions of its target genes can block its transcriptional activity.

Induction of Apoptosis

By inhibiting the expression of anti-apoptotic genes or by causing significant DNA damage, certain lexitropsin derivatives can trigger programmed cell death, or apoptosis. This is a desirable outcome in cancer therapy. The intrinsic apoptosis pathway, which is initiated by intracellular stress, is often implicated.

Therapeutic Potential and Future Perspectives

Lexitropsins represent a promising class of therapeutic agents with the potential to address a wide range of diseases characterized by aberrant gene expression. Their ability to be rationally designed to target specific DNA sequences offers a high degree of precision in modulating gene activity. The potent cytotoxic effects observed for some lexitropsin derivatives, particularly those conjugated with alkylating agents, underscore their potential as anticancer drugs.

Despite the significant progress in the field, challenges remain. Optimizing the delivery of lexitropsins to target tissues and minimizing off-target effects are key areas of ongoing research. Furthermore, a deeper understanding of the long-term consequences of antigene therapy is necessary. The continued development of novel lexitropsin chemistries and a more comprehensive evaluation of their in vivo efficacy and safety will be crucial for translating the promise of this technology into clinical applications. The antigene strategy, empowered by the sequence-specific recognition of lexitropsins, holds the potential to usher in a new era of personalized medicine.

References

- 1. Lexitropsins: rational design of DNA sequence reading agents as novel anti-cancer agents and potential cellular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in sequence selective minor groove DNA effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding to DNA of selected lexitropsins and effects on prokaryotic topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sequence recognition of DNA by lexitropsins - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2:1 Binding Motif of Lexitropsin 1 to DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexitropsins are a class of synthetic polyamides designed to bind to the minor groove of DNA with high affinity and sequence specificity.[1] These molecules, structural analogs of the natural antibiotics netropsin and distamycin, have garnered significant interest as potential therapeutic agents due to their ability to interfere with DNA-protein interactions and modulate gene expression.[2][3] A key feature of lexitropsin-DNA recognition is the formation of a 2:1 binding motif, where two lexitropsin molecules bind side-by-side in an antiparallel fashion within the minor groove.[4] This arrangement allows for enhanced sequence recognition and affinity compared to a 1:1 binding mode. This technical guide provides an in-depth exploration of the 2:1 binding motif of Lexitropsin 1, a representative member of this class, to DNA. It covers the quantitative aspects of this interaction, detailed experimental protocols for its characterization, and the downstream cellular consequences, offering valuable insights for researchers in drug discovery and molecular biology.

Quantitative Analysis of this compound-DNA Binding

The binding of this compound to DNA is characterized by a high affinity for AT-rich sequences, a hallmark of minor groove binders. The 2:1 stoichiometry is crucial for this enhanced recognition. The following tables summarize the quantitative data on the binding affinity and thermodynamic parameters for this compound and related analogs with various DNA sequences.

| Lexitropsin Analog | DNA Sequence (5' to 3') | Binding Stoichiometry (Drug:DNA) | Binding Affinity (Ka, M-1) | Dissociation Constant (Kd, M) | Reference |

| This compound (generic) | AGTACT | 2:1 | 3.7 x 1010 | 2.7 x 10-11 | (PNAS) |

| This compound (generic) | AGTATT | 2:1 | 4.1 x 108 | 2.4 x 10-9 | (PNAS) |

| Short Lexitropsin | ACTAGT | 2:1 | High Affinity | Not specified | [4] |

| Monocationic Triimidazole Lexitropsin | GC-rich sequences | Not specified | Increased affinity for GC over AT | Not specified |

| Lexitropsin Analog | DNA Sequence | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| Lexitropsin (bis(N-methylimidazole) dipeptide) | Multiple sites on pBR322 | Not specified | Exothermic and more negative than netropsin | Influenced by solvation | |

| Generic Minor Groove Binders | Poly[d(A-T)]·Poly[d(A-T)] | Favorable | Strongly negative (enthalpy-driven) | Unfavorable | |

| Generic Minor Groove Binders | Poly(dA)·Poly(dT) | Favorable | Near zero or slightly positive | Strongly positive (entropy-driven) |

Experimental Protocols

The characterization of the 2:1 binding motif of this compound to DNA relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.

DNase I Footprinting

This technique is used to determine the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I.

Methodology:

-

DNA Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone, except where it is protected by the bound lexitropsin. A control reaction without the ligand is run in parallel.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

-

Autoradiography/Fluorescence Imaging: The gel is exposed to X-ray film or imaged to visualize the DNA fragments. The region where this compound is bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation: A solution of the target DNA is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.

-

Titration: Small aliquots of the this compound solution are injected into the DNA solution at regular intervals.

-

Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

-

Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of ligand to DNA, is fitted to a binding model to extract the thermodynamic parameters. The stoichiometry of the interaction can be determined from the inflection point of the binding isotherm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the lexitropsin-DNA complex in solution, confirming the 2:1 binding motif and detailing the specific intermolecular interactions.

Methodology:

-

Sample Preparation: A concentrated solution of the lexitropsin-DNA complex is prepared using isotopically labeled (e.g., 13C, 15N) DNA or lexitropsin to enhance signal resolution.

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, NOESY, HSQC) are performed.

-

Spectral Assignment: The resonances in the NMR spectra are assigned to specific protons in the lexitropsin and DNA molecules.

-

Structural Analysis: The Nuclear Overhauser Effect (NOE) data, which provides information about the proximity of protons, is used to determine the three-dimensional structure of the complex. This can reveal the side-by-side, antiparallel arrangement of the two lexitropsin molecules in the minor groove.

Visualizations

Experimental Workflow for Characterizing Lexitropsin-DNA Binding

Caption: Workflow for the characterization of Lexitropsin-DNA binding.

Proposed Signaling Pathway for Lexitropsin-Induced Cell Death

Caption: Lexitropsin-induced topoisomerase inhibition and DNA damage response.

Downstream Cellular Effects and Signaling

The binding of this compound to the DNA minor groove can have significant downstream cellular consequences, primarily through the inhibition of DNA-dependent enzymes.

Topoisomerase Inhibition: Lexitropsins have been shown to act as inhibitors of both topoisomerase I and topoisomerase II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By binding to the minor groove, lexitropsins can stabilize the covalent enzyme-DNA intermediate, known as the cleavable complex. This prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA strand breaks.

DNA Damage Response (DDR): The accumulation of DNA strand breaks triggers the DNA Damage Response (DDR) pathway. Sensor proteins, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), recognize the DNA damage and initiate a signaling cascade. This cascade involves the phosphorylation of a multitude of downstream effector proteins that orchestrate cellular responses, including:

-

Cell Cycle Arrest: The DDR can activate cell cycle checkpoints to halt cell division, providing time for DNA repair.

-

DNA Repair: The cell's DNA repair machinery is recruited to the sites of damage to attempt to resolve the strand breaks.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the damaged cell.

The ability of lexitropsins to induce DNA damage and activate the DDR pathway is a key mechanism behind their potential as anticancer agents.

Conclusion

The 2:1 binding motif of this compound to the DNA minor groove is a sophisticated molecular recognition event with significant biological implications. This guide has provided a comprehensive overview of the quantitative aspects of this interaction, the experimental methodologies used for its study, and the downstream cellular signaling pathways it can trigger. The high affinity and sequence-specific nature of this binding mode, coupled with its ability to induce a potent DNA damage response, underscores the therapeutic potential of lexitropsins. Further research into the design of lexitropsins with tailored sequence specificities and an enhanced understanding of their cellular effects will continue to drive the development of this promising class of DNA-targeting agents.

References

- 1. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA recognition by lexitropsins, minor groove binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of minor groove binders on the eukaryotic topoisomerase II cleavage reaction with 41 base pair model oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing degradation of Lexitropsin 1 during long experiments.

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Lexitropsin 1 during long experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has changed color. Is it still usable?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:

-

Solvent Choice: Ensure the chosen solvent, typically DMSO, is of high purity. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1]

-

Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if feasible.[1]

-

Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles by preparing aliquots.[1]

Q3: Can the type of storage container affect the stability of this compound?

Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.

Q4: What are the primary degradation pathways for this compound?

This compound, a polyamide containing N-methylpyrrole carboxamide moieties, is susceptible to several degradation pathways:

-

Hydrolysis: The amide bonds in the this compound backbone can undergo hydrolysis, especially under acidic or basic conditions.

-

Oxidation: The pyrrole rings and other parts of the molecule can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metals, or light.

-

Photodegradation: Exposure to UV and visible light can induce photochemical degradation.

Q5: What are the recommended storage and handling conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage and handling conditions:

-

Storage Temperature: Store lyophilized powder at -20°C. Store stock solutions in a suitable solvent (e.g., DMSO) at -80°C.

-

Light Sensitivity: Protect from light. Store in amber vials or cover tubes with foil.

-

Freeze-Thaw Cycles: Minimize freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes.

-

Working Solutions: Prepare fresh working solutions from the stock for each experiment.

Troubleshooting Guides

Issue: Decreased this compound Activity in a Long-Term Cell Culture Experiment

If you observe a decline in the expected biological activity of this compound over the course of a long-term experiment, consider the following potential causes and solutions:

| Potential Cause | Troubleshooting Steps |

| Poor Solubility in Aqueous Media | Review the technical data sheet for this compound's solubility. Ensure your stock solution is prepared in a suitable solvent like DMSO at a concentration well below its solubility limit. When preparing working dilutions, gentle warming (to 37°C) and thorough vortexing can help maintain solubility. |

| Degradation in Culture Medium | The stability of this compound can be pH-dependent. Maintain the recommended pH for your compound in aqueous solutions and use a buffer if necessary. Consider increasing the frequency of media changes to replenish the active this compound concentration. |

| Adsorption to Labware | This compound may adsorb to the surface of plastic labware, reducing its effective concentration. Switch to low-protein-binding microplates and tubes. Consider pre-treating your labware with a blocking agent like bovine serum albumin (BSA). |

| Interaction with Media Components | Components in the cell culture medium, such as proteins in serum, may cause this compound to precipitate. Prepare fresh dilutions of this compound in your culture medium immediately before each experiment. If experimentally feasible, test the stability and activity of this compound in a serum-free medium. |

| Enzymatic Degradation | Cells may metabolize this compound, leading to a decrease in its active form. This is a complex issue that may require specialized analytical techniques to investigate. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended procedure for preparing this compound solutions to minimize degradation and ensure consistent experimental results.

Materials:

-

This compound (lyophilized powder)

-

High-purity, anhydrous DMSO

-

Sterile, nuclease-free aqueous buffer (e.g., PBS, Tris-HCl) appropriate for your experiment

-

Amber glass vials or low-binding polypropylene tubes

-

Vortex mixer

Procedure:

-

Stock Solution Preparation (in DMSO):

-

Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the powder in high-purity, anhydrous DMSO.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes in amber glass vials or low-binding polypropylene tubes.

-

Store the aliquots at -80°C.

-

-

Working Solution Preparation (in Aqueous Buffer):

-

Thaw a single aliquot of the DMSO stock solution at room temperature.

-

Prepare the final working solution by diluting the DMSO stock solution into the desired aqueous buffer immediately before use.

-

Important: To avoid precipitation, the final concentration of DMSO in the working solution should typically be kept below 1% (v/v). Perform serial dilutions if necessary.

-

Gently vortex the working solution to ensure homogeneity. Do not store aqueous working solutions for extended periods.

-

Protocol 2: Stability Assessment of this compound by HPLC-UV

This protocol provides a general framework for assessing the stability of this compound under various experimental conditions using High-Performance Liquid Chromatography with UV detection.

Materials:

-

This compound

-

High-purity solvent for stock solution (e.g., DMSO)

-

Aqueous buffers at different pH values (e.g., pH 4, 7, 9)

-

HPLC-grade solvents for mobile phase (e.g., acetonitrile, water, formic acid)

-

Analytical HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Prepare a fresh stock solution of this compound in DMSO.

-

Prepare working solutions of this compound at a known concentration in the different aqueous buffers to be tested.

-

Divide each working solution into separate aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Store the aliquots under the desired experimental conditions (e.g., specific temperature, light exposure).

-

-

HPLC Analysis:

-

At each time point, inject a sample onto the HPLC system.

-

A typical starting point for a C18 column could be a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Monitor the elution profile at the wavelength of maximum absorbance for this compound.

-

-

Data Analysis:

-

Compare the peak area of the main this compound peak at each time point to the initial time point (T=0).

-

A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

-

Calculate the percentage of this compound remaining at each time point.

-

Data Presentation

Table 1: Factors Affecting this compound Stability in Solution

| Factor | Potential Impact | Mitigation Strategy |

| Temperature | Increased temperature accelerates degradation rates. | Store stock solutions at -80°C. Prepare working solutions fresh and use them promptly. |

| pH | Stability is often pH-dependent, with potential for increased hydrolysis at acidic or basic pH. | Maintain the pH of aqueous solutions within the optimal range for this compound stability. Use appropriate buffers. |

| Light Exposure | UV and visible light can cause photodegradation. | Store solutions in amber vials or protect them from light by wrapping containers in foil. |

| Oxygen | Exposure to atmospheric oxygen can lead to oxidation. | For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen. |

| Solvent Purity | Impurities in solvents can react with this compound. | Use high-purity, anhydrous solvents for stock solutions. |

| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to degradation and precipitation. | Aliquot stock solutions into single-use volumes. |

Table 2: Illustrative Stability Data of a Lexitropsin Analog in Aqueous Buffer (pH 7.4) at 37°C

Note: This data is for illustrative purposes only and will vary depending on the specific Lexitropsin derivative and experimental conditions.

| Time (hours) | % Lexitropsin Analog Remaining (Protected from Light) | % Lexitropsin Analog Remaining (Exposed to Light) |

| 0 | 100 | 100 |

| 2 | 98.5 | 95.2 |

| 4 | 97.1 | 90.8 |

| 8 | 94.3 | 82.5 |

| 24 | 85.6 | 65.1 |

| 48 | 72.9 | 48.7 |

Visualizations

Caption: Recommended workflow for preparing this compound solutions.

Caption: Troubleshooting logic for decreased this compound activity.

References

Troubleshooting low efficacy of Lexitropsin 1 in cell-based assays.

Welcome to the technical support center for Lexitropsin 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the use of this compound in cell-based assays.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues that may lead to low efficacy of this compound in your experiments.

Issue 1: Lower than Expected Cytotoxicity or Phenotypic Effect

You have treated your cells with this compound, but the observed effect (e.g., cell death, inhibition of proliferation) is minimal or absent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low this compound efficacy.

Possible Causes and Solutions:

| Possible Cause | Recommended Action |

| Compound Instability/Degradation | This compound, like other small molecules, can be sensitive to storage conditions. Ensure it is stored as recommended by the supplier, typically at -20°C or -80°C and protected from light.[1] Prepare fresh stock solutions in an appropriate solvent like DMSO and use them for a limited time. |

| Poor Solubility | This compound may precipitate in your culture medium, reducing its effective concentration. Visually inspect the medium for any signs of precipitation after adding the compound. It is advisable to prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the culture medium to the final desired concentration, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%).[2] |

| Suboptimal Concentration | The concentration of this compound may be too low to elicit a response in your specific cell line. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[3] |

| Inappropriate Incubation Time | The duration of treatment may be too short for this compound to exert its effects. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal treatment duration.[4] |

| Low Cell Permeability | This compound needs to cross the cell membrane to reach its target, the DNA in the nucleus. Poor membrane permeability can significantly limit its efficacy.[5] Consider performing a cell permeability assay to assess its uptake. |

| Lack of Target Engagement | Even if this compound enters the cell, it may not be binding to its DNA target. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in intact cells. |

| Cell Line-Specific Resistance | The chosen cell line may have intrinsic or acquired resistance mechanisms. For instance, high expression of DNA repair enzymes can counteract the effects of DNA-binding agents. |

| Off-Target Effects | At higher concentrations, this compound might have off-target effects that could mask or interfere with the expected on-target activity. |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic polyamide that belongs to the lexitropsin family of molecules, which are designed to bind to the minor groove of DNA. Unlike some other minor groove binders that prefer AT-rich regions, certain lexitropsins have been engineered to recognize GC base pairs. By binding to DNA, this compound can interfere with DNA replication and transcription and can also act as a topoisomerase inhibitor, preventing the proper function of enzymes that manage DNA topology.

This compound Signaling Pathway:

Caption: Proposed signaling pathway for this compound.

Q2: What is a suitable vehicle solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and other similar small molecules. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle-only control in your experiments to account for any effects of the solvent.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: A dose-response experiment is the best way to determine the optimal concentration. This typically involves treating your cells with a range of this compound concentrations (e.g., from nanomolar to micromolar) and then assessing cell viability using an assay like the MTT assay. The results are then used to calculate the IC50 value, which is the concentration that inhibits 50% of the cell population.

Q4: What are some key considerations for cell line selection when working with this compound?

A4: The sensitivity of a cell line to this compound can be influenced by several factors, including the expression levels of DNA repair enzymes and the activity of drug efflux pumps. For example, cells with high levels of alkyladenine DNA glycosylase (AAG) may show increased resistance to certain alkylating lexitropsins. It is advisable to characterize the relevant pathways in your chosen cell line or to test a panel of cell lines with different genetic backgrounds.

Q5: How can I confirm that this compound is reaching its intracellular target?

A5: Demonstrating target engagement is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a drug binds to its target in a cellular environment. This method is based on the principle that a protein's thermal stability is altered upon ligand binding. Alternatively, in-cell DNA footprinting can provide direct evidence of this compound binding to specific DNA sequences within the cell.

Experimental Protocols

Protocol 1: MTT Assay for IC50 Determination

This protocol provides a method to assess the cytotoxic effects of this compound and determine its IC50 value.

Workflow:

Caption: Workflow for an MTT assay.

Methodology:

-

Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

-

MTT Addition: At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the verification of this compound binding to its target DNA within intact cells.

Workflow:

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular proteins.

-

Separation: Centrifuge the lysates to separate the precipitated (denatured) proteins from the soluble proteins.

-

Analysis: Analyze the amount of soluble target protein (e.g., a specific histone or topoisomerase) in the supernatant using Western blotting or another protein detection method.

-

Data Interpretation: A shift in the melting curve of the target protein in the presence of this compound indicates a binding interaction.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

Workflow:

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

-

Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., IC50) for a specific duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the membranes and preserve the DNA.

-

RNase Treatment: Treat the fixed cells with RNase to ensure that only DNA is stained by the fluorescent dye.

-

Staining: Stain the cells with a DNA-intercalating dye such as Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase may indicate a drug-induced cell cycle arrest.

References

Validation & Comparative

Cross-Validation of Lexitropsin 1 Binding Affinity: A Comparative Guide to Common Techniques